rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine
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Overview
Description
rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine: is a bicyclic amine compound characterized by its unique structure, which includes a benzyl group attached to a bicyclo[331]nonane framework
Preparation Methods
The synthesis of rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic ketone or alcohol precursor.
Chemical Reactions Analysis
rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Scientific Research Applications
rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in studies investigating the structure-activity relationships of bicyclic amines and their biological effects.
Mechanism of Action
The mechanism of action of rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways .
Comparison with Similar Compounds
rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine can be compared with other similar compounds, such as:
rel-(1R,5S,7s)-3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine: This compound contains an oxygen atom in the bicyclic framework, which alters its chemical properties and reactivity.
rel-(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: The presence of a methyl group at the 9-position changes the compound’s steric and electronic characteristics.
endo-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane acetate: This compound is structurally similar but includes an acetate group, affecting its solubility and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and bicyclic structure, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N2 |
---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
(1S,5R)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C15H22N2/c16-15-13-7-4-8-14(15)11-17(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2/t13-,14+,15? |
InChI Key |
YMIGMRDJEJTYKY-YIONKMFJSA-N |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H](C1)C2N)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC2CN(CC(C1)C2N)CC3=CC=CC=C3 |
Origin of Product |
United States |
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